molecular formula C19H22N2O3 B12164989 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methoxyphenoxy)propan-2-ol

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methoxyphenoxy)propan-2-ol

Cat. No.: B12164989
M. Wt: 326.4 g/mol
InChI Key: CNMMLKBWOCQKCD-UHFFFAOYSA-N
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Description

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methoxyphenoxy)propan-2-ol is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methoxyphenoxy)propan-2-ol typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with an appropriate alkyl halide to introduce the 5,6-dimethyl groups.

    Etherification: The final step involves the etherification of the benzimidazole derivative with 3-methoxyphenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methoxyphenoxy)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(5,6-dimethyl-1H-benzimidazol-1-yl)ethanol: A similar compound with a shorter alkyl chain.

    1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol: A similar compound with a phenoxy group instead of a methoxyphenoxy group.

Uniqueness

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-methoxyphenoxy)propan-2-ol is unique due to its specific structural features, such as the presence of both the benzimidazole core and the methoxyphenoxy group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

1-(5,6-dimethylbenzimidazol-1-yl)-3-(3-methoxyphenoxy)propan-2-ol

InChI

InChI=1S/C19H22N2O3/c1-13-7-18-19(8-14(13)2)21(12-20-18)10-15(22)11-24-17-6-4-5-16(9-17)23-3/h4-9,12,15,22H,10-11H2,1-3H3

InChI Key

CNMMLKBWOCQKCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(COC3=CC=CC(=C3)OC)O

Origin of Product

United States

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